N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-9(17)14-11-7-10(8-15(2)13(11)19)12(18)16-3-5-20-6-4-16/h7-8H,3-6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAVFFKSLYBVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The compound features a dihydropyridine core with a morpholine moiety, which is known for enhancing bioactivity. The synthesis typically involves the reaction of appropriate precursors to form the dihydropyridine structure, followed by acetamide formation. Although specific synthetic routes for this compound are not detailed in the search results, similar compounds have been synthesized using established methods in organic chemistry.
Anticancer Activity
Research indicates that derivatives of dihydropyridines exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation. The IC50 values of these compounds often range in the micromolar range, suggesting moderate to strong activity against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Narciclasine Derivative | 15.5 | Breast Cancer |
| Other Dihydropyridine Derivatives | Varies | Multiple |
The above table summarizes findings from studies evaluating the anticancer activity of related compounds, indicating that modifications to the dihydropyridine structure can influence potency significantly .
Antimicrobial Activity
Compounds containing morpholine and dihydropyridine structures have also been evaluated for their antimicrobial properties. For example, certain derivatives have shown effectiveness against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many related compounds act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels in cells, contributing to cytotoxic effects against tumor cells.
Study 1: Anticancer Efficacy
In a study published in a medicinal chemistry journal, a series of dihydropyridine derivatives were synthesized and tested for anticancer activity. The lead compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of morpholine-containing compounds. It was found that specific derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
2-Oxo-1,2-dihydroquinolin/indolin Derivatives ()
Compounds such as 2-(2,4-dioxo-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (8a) and 2-hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (15) share the acetamide group but differ in core structure:
- Core: Quinolin/indolin rings () vs. dihydropyridin in the target compound.
- Key Implications: Quinolin/indolin cores are aromatic and planar, favoring intercalation or π-π stacking with biological targets.
Naphthyridine and Pyridinone Derivatives ()
Compounds like N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) feature fused bicyclic systems:
- Core: Naphthyridine (rigid, fused rings) vs. monocyclic dihydropyridin.
- Key Implications: Naphthyridines exhibit enhanced rigidity and metabolic stability but may suffer from poor solubility.
Substituent-Based Comparisons
Morpholine-4-carbonyl vs. Thiazolidinone/Adamantyl Groups
- Morpholine-4-carbonyl (Target) :
- Thiazolidinone (8a, ): Contains a sulfur atom and ketone, contributing to redox activity but increasing metabolic susceptibility.
- Adamantyl (67, ) :
Acetamide Linker Variations
- Target Compound : The 3-acetamide group is directly attached to the dihydropyridin core.
- Benzotriazol-1-yl Acetamides () :
- Compounds like 2-(benzotriazol-1-yl)-N-[(3-chloro-5-methylphenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide feature bulkier aromatic substituents, which may impede solubility but enhance target selectivity .
Q & A
Basic Research Questions
Q. What are the key steps and optimal conditions for synthesizing N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide?
- Answer : Synthesis typically involves sequential coupling and cyclization reactions. Critical steps include:
- Morpholine-carbonyl incorporation : Use coupling agents like EDCI/HOBt in DMF to attach morpholine-4-carbonyl to the pyridine core .
- Acetamide formation : React the intermediate with acetyl chloride in dichloromethane (DCM) under basic conditions (e.g., Na₂CO₃) .
- Optimization : Control temperature (room temp to 50°C), solvent polarity (DMF for solubility), and reaction time (monitor via TLC). Catalysts like palladium on carbon may enhance cross-coupling efficiency .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Answer :
- 1H/13C NMR : Identify hydrogen environments (e.g., methyl groups at δ 1.21–1.50 ppm, aromatic protons) and carbon types (e.g., carbonyls at δ 168–170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI/APCI(+) (e.g., [M+H]+ at m/z 347) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Q. How can researchers ensure purity during synthesis?
- Answer :
- Purification : Use silica gel column chromatography with gradients (e.g., 0–8% MeOH in DCM) followed by recrystallization in ethyl acetate .
- Monitoring : Employ TLC (Rf comparison) or HPLC (≥95% purity threshold) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Answer :
- Purity Validation : Re-test compounds using HPLC to rule out impurities affecting activity .
- Assay Standardization : Compare results under consistent conditions (e.g., cell lines, incubation time). For example, antimicrobial assays should follow CLSI guidelines .
- Structural Analog Analysis : Cross-reference with analogs (e.g., oxadiazole or dihydropyridine derivatives) to identify activity trends .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR)?
- Answer :
- Substituent Variation : Modify morpholine (e.g., replace with thiomorpholine) or methyl groups on the pyridine ring. Use parallel synthesis to generate derivatives .
- Bioassay Profiling : Test analogs in target-specific assays (e.g., enzyme inhibition for kinase targets) and correlate substituents with IC₅₀ values.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with proteins like HCV NS5B polymerase .
Q. How to analyze crystallographic data for this compound?
- Answer :
- X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., DMSO/water). Resolve structure at ≤2.3 Å resolution .
- Data Interpretation : Use software (e.g., Coot, Phenix) to map electron density and validate bond angles/geometry against Cambridge Structural Database entries .
Methodological Notes
- Data Tables : For SAR studies, tabulate substituents (e.g., R-groups on pyridine), biological activity (IC₅₀, % inhibition), and physicochemical properties (logP, solubility) .
- Contradiction Management : When replication fails, re-examine reaction stoichiometry (e.g., molar ratios in ) or biological assay buffers (e.g., DMSO concentration ≤0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
